N-(Benzyloxyacetyl)morpholine
Description
N-(Benzyloxyacetyl)morpholine is a morpholine derivative featuring a benzyloxyacetyl group attached to the morpholine ring. This compound is synthesized through nucleophilic substitution reactions, typically involving chloroacetyl intermediates. For example, N-[4-(chloroacetyl)aminobenzenesulphonyl]morpholine (IV) is prepared by reacting N-(4-aminobenzenesulphonyl)morpholine (III) with chloroacetyl chloride. Subsequent substitution of the chlorine atom with a benzyloxy group yields N-[4-(benzyloxyacetyl)aminobenzenesulphonyl]morpholine (derivatives XVI–XXI in ). Key structural features include:
- A morpholine ring (six-membered with one oxygen and one nitrogen atom).
- A sulfonamide linker connecting the benzyloxyacetyl group to the aromatic ring.
- A benzyloxy moiety, which enhances lipophilicity compared to smaller alkoxy groups.
The compound’s IR spectra show strong C-O-C vibrations at ~1257 and 1065 cm⁻¹, while its ¹H-NMR signals for the benzyloxy group appear at δ ~3.76 ppm. These spectral features confirm successful substitution and structural integrity.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-phenylmethoxyethanone |
InChI |
InChI=1S/C13H17NO3/c15-13(14-6-8-16-9-7-14)11-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
UYNFOONGSKJKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key Observations :
- This compound is distinguished by its sulfonamide linker and benzyloxyacetyl group, which enhance steric bulk and lipophilicity compared to simpler alkoxy derivatives (e.g., ethoxycarbonyl in Prodrug 2).
- Unlike triazine-based morpholine derivatives (), it lacks a heteroaromatic triazine core, reducing electron-withdrawing effects and altering reactivity in nucleophilic substitutions.
Key Observations :
- The benzyloxyacetyl derivative’s synthesis relies on displacing chlorine in IV with a benzyloxy group, a reaction facilitated by sodium alkoxides. In contrast, triazine derivatives () face challenges in substituting the third chlorine due to electron-donating morpholine groups reducing the triazine ring’s electrophilicity.
Physicochemical Properties
Key Observations :
- The benzyloxy group in This compound increases LogP compared to ethoxycarbonyl derivatives, suggesting greater membrane permeability.
- Triazine-morpholine hybrids exhibit higher molecular weights but similar LogP ranges due to balanced lipophilic/hydrophilic groups.
Key Observations :
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